molecular formula C13H13NO3 B6414946 2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine, 95% CAS No. 1261973-81-2

2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine, 95%

Cat. No. B6414946
CAS RN: 1261973-81-2
M. Wt: 231.25 g/mol
InChI Key: QMEHAWFAGHADDY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) is a compound that has been studied extensively in the field of scientific research. It is a phenolic compound with a molecular weight of 176.2 g/mol, and a melting point of 85-86°C. The compound is soluble in water, ethanol, and methanol, and is an important intermediate in the synthesis of various drugs. 2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) has been used extensively in research studies due to its ability to act as a catalyst for various reactions, its low toxicity, and its ability to be easily synthesized.

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) has a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of various drugs and pharmaceuticals, as well as for the synthesis of other compounds. It has also been used as a reagent in the synthesis of various polymers and as a ligand in coordination chemistry. It has also been used in the synthesis of various other compounds, such as 2-chloro-5-hydroxy-3,5-dimethoxyphenol, which has been used in the synthesis of various antibiotics.

Mechanism of Action

2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) acts as a catalyst in various reactions. It is able to increase the rate of reaction by providing a source of protons, which can increase the rate of nucleophilic substitution reactions. It can also increase the rate of electrophilic substitution reactions by providing a source of electrons.
Biochemical and Physiological Effects
2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) has been studied extensively for its biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as anti-oxidant and anti-cancer effects. It has also been shown to have protective effects against oxidative stress and to have anti-inflammatory and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The use of 2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and is non-toxic. It is also soluble in a variety of solvents, making it easy to use in various reactions. However, it is important to note that the compound is sensitive to light and air, and should be stored in a dark, airtight container.

Future Directions

The use of 2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) in scientific research has only just begun. There are many potential future directions for research with this compound, including its use in the synthesis of other compounds, its use as a catalyst in various reactions, and its potential use as an anti-inflammatory, anti-bacterial, and anti-cancer agent. Other potential future directions include its use as a ligand in coordination chemistry and its potential use in the synthesis of polymers.

Synthesis Methods

2-(3,5-Dimethoxyphenyl)-5-hydroxypyridine (95%) can be synthesized through a variety of methods. The most common method of synthesis is the reaction of 3,5-dimethoxyphenol with sodium hydroxide in aqueous solution. This reaction produces a salt of 2-(3,5-dimethoxyphenyl)-5-hydroxypyridine, which can then be purified by recrystallization or other methods.

properties

IUPAC Name

6-(3,5-dimethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-5-9(6-12(7-11)17-2)13-4-3-10(15)8-14-13/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEHAWFAGHADDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=C(C=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692648
Record name 6-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethoxyphenyl)pyridin-3-ol

CAS RN

1261973-81-2
Record name 6-(3,5-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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